molecular formula C14H23N3NaO10 B089557 Pentasodium diethylenetriaminepentaacetate CAS No. 140-01-2

Pentasodium diethylenetriaminepentaacetate

Cat. No. B089557
Key on ui cas rn: 140-01-2
M. Wt: 416.34 g/mol
InChI Key: HVLGAHRQYRRROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712416

Procedure details

A solution of 12.4 g (100 mmol) of methylhydroquinone in 90 ml of acetic acid and 28.4 g (250 mmol) of 30% by weight aqueous hydrogen peroxide were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene, 2.52 g (2.0 mmol) of a 40% by weight aqueous solution of pentasodium diethylenetriaminepentaacetate and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The mixture was then stirred for 15 min and subsequently subjected to a steam distillation. The distillate was extracted three times with a total of 400 ml of methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and evaporated to dryness to yield 10.9 g (89%) of methylbenzoquinone in the form of a yellow powder. Melting point 69°-71° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
pentasodium diethylenetriaminepentaacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([OH:9])[CH:6]=[CH:5][C:3]=1[OH:4].OO.C(N(CC([O-])=O)CCN(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)O>C(O)(=O)C>[CH3:1][C:2]1[C:3](=[O:4])[CH:5]=[CH:6][C:7](=[O:9])[CH:8]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
iron 5,14-dihydrodibenzo[b,i]-[5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Smiles
Name
pentasodium diethylenetriaminepentaacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
DISTILLATION
Type
DISTILLATION
Details
subsequently subjected to a steam distillation
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted three times with a total of 400 ml of methylene chloride
STIRRING
Type
STIRRING
Details
The organic phase was shaken with aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
with water, separated from the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1C(C=CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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